5-bromo-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O3/c14-10-7-6-9(19-10)11(18)15-13-17-16-12(20-13)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOJIMMJYPIDFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with altered functional groups or additional substituents on the furan ring.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Biologically, 5-bromo-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has shown potential in various biological assays, including antimicrobial and anticancer activities.
Medicine: In medicine, this compound is being explored for its therapeutic potential. Its unique structure may interact with biological targets, making it a candidate for drug development.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 5-bromo-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features and Bioactivities
Heterocycle Impact on Bioactivity
- 1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole: Replacing oxygen with sulfur in the heterocycle (e.g., ) alters electronic properties.
- Oxadiazole vs. Tetrazole/Triazole : Tetrazole and triazole derivatives (Evidences 2–4) exhibit plant growth regulation rather than anti-inflammatory activity, suggesting heterocycle choice strongly dictates application. Tetrazoles, with higher nitrogen content, may favor agrochemical interactions .
Substituent Effects
- Cyclohexyl vs. Aryl Groups : The cyclohexyl group in the target compound enhances lipophilicity compared to aryl-substituted oxadiazoles (e.g., ’s sulfonamides). This could improve blood-brain barrier penetration in pharmacological contexts but reduce solubility .
- Bromine vs. Other Halogens : Bromine’s electron-withdrawing nature may stabilize the furan ring and influence binding affinity. Chlorine or methyl groups in analogs (e.g., ’s 2h and 2j) show variable bioactivity, highlighting halogen-dependent effects .
Biological Activity
5-bromo-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
Synthesis and Structural Characterization
The synthesis of this compound involves multiple steps, typically including the formation of the oxadiazole ring followed by carboxamide formation. The compound's structure has been characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Anticancer Properties
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit notable anticancer activity. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 10.38 | Induction of apoptosis via p53 activation |
| Similar Oxadiazole Derivative | U937 (Leukemia) | < 5 | Cell cycle arrest and ROS accumulation |
| Similar Oxadiazole Derivative | HeLa (Cervical Cancer) | 8.5 | Apoptosis induction via caspase activation |
The compound exhibited an IC50 value of approximately 10.38 µM against the MCF-7 breast cancer cell line, indicating significant cytotoxicity. The mechanism of action appears to involve the activation of apoptotic pathways mediated by p53 and caspase proteins .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Flow cytometry assays have demonstrated that this compound induces apoptosis in cancer cells in a dose-dependent manner.
- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels within cells, leading to oxidative stress and subsequent cell death.
- Cell Cycle Arrest : Studies suggest that it may cause cell cycle arrest at the G0/G1 phase, inhibiting cancer cell proliferation .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the oxadiazole ring or substituents on the furan can significantly alter potency and selectivity against different cancer types. Research indicates that compounds with hydrophobic substituents tend to exhibit enhanced biological activity due to improved interactions with cellular targets .
Case Studies
A series of studies have evaluated the anticancer potential of various oxadiazole derivatives:
- Study A : Investigated the effects of a related oxadiazole derivative on MCF-7 cells and found an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin.
- Study B : Focused on leukemia cell lines where similar compounds demonstrated superior cytotoxicity compared to traditional agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
